molecular formula C21H25N3O4 B3979576 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone

Cat. No.: B3979576
M. Wt: 383.4 g/mol
InChI Key: JXWFZQWSJBFVAX-UHFFFAOYSA-N
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Description

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone is an organic compound that features a piperazine ring substituted with a nitrophenyl group and an ethanone moiety linked to a propan-2-ylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature.

    Nitration: The piperazine ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Etherification: The ethanone moiety is introduced by reacting the nitrophenylpiperazine with 2-(4-propan-2-ylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: The ethanone moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 1-[4-(4-aminophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone.

    Substitution: Various substituted piperazines depending on the reagents used.

    Hydrolysis: 4-(4-propan-2-ylphenoxy)acetic acid and 1-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its piperazine moiety, which is known to interact with various neurotransmitter receptors.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic properties due to its aromatic and nitro groups.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The piperazine ring can bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Similar structure but lacks the ethanone and propan-2-ylphenoxy groups.

    4-(4-(4-nitrophenyl)-1-piperazinyl)phenol: Contains a phenol group instead of the ethanone moiety.

Uniqueness

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethanone and propan-2-ylphenoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16(2)17-3-9-20(10-4-17)28-15-21(25)23-13-11-22(12-14-23)18-5-7-19(8-6-18)24(26)27/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWFZQWSJBFVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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